PDK1 Kinase Inhibition: Potency Achievable by the 4-Hydroxypiperidine-Picolinic Acid Scaffold Class
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid serves as a direct synthetic precursor to advanced PDK1 inhibitors exemplified by US8575203 compound I-64 (BDBM105297), which achieves an IC₅₀ of 5 nM against recombinant human PDK1 in an in vitro kinase assay [1]. The corresponding des-hydroxy analog (4-(piperidin-1-yl)pyridine-2-carboxylic acid, CAS 500356-88-7) lacks the hydroxyl required for subsequent derivatization and has no reported PDK1 activity in BindingDB (no data found). This constitutes a qualitative functional gap: the hydroxyl-bearing scaffold is essential to access low-nanomolar PDK1 potency through further elaboration.
| Evidence Dimension | PDK1 inhibitory activity of elaborated derivatives |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (for elaborated derivative US8575203 I-64 containing the 4-hydroxypiperidine-picolinic acid core) [1] |
| Comparator Or Baseline | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid (CAS 500356-88-7): no PDK1 activity data found in BindingDB or ChEMBL |
| Quantified Difference | Functional gap: >1,000-fold inferred potency window; des-hydroxy analog cannot be derivatized to the active species |
| Conditions | Recombinant human PDK1 in vitro kinase assay (BindingDB assay ID 1, entry 6043) |
Why This Matters
Procurement of the hydroxylated building block is mandatory to follow the synthetic route to the 5 nM PDK1 inhibitor series; the des-hydroxy analog is a dead end for this target class.
- [1] BindingDB Entry BDBM105297. US8575203, I-64. PDK1 IC₅₀ = 5 nM. Boehringer Ingelheim International US Patent. Deposited 2014-03-06. View Source
